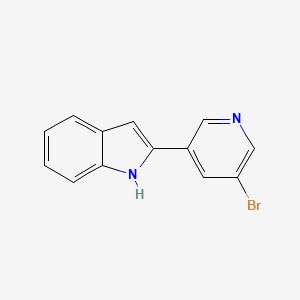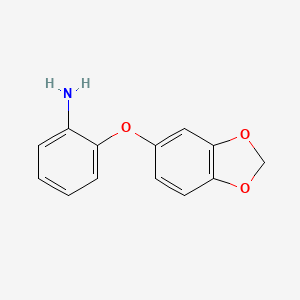
Trichloromethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloromethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of three chlorine atoms attached to a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichloromethanesulfonamide typically involves the reaction of methanesulfonamide with chlorinating agents. One common method is the chlorination of methanesulfonamide using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure complete chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of large reactors where methanesulfonamide is continuously fed and chlorinated using gaseous chlorine or other chlorinating agents. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Trichloromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
Trichloromethanesulfonamide has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of Trichloromethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.
相似化合物的比较
Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar chlorination but different functional groups.
Trichloromethanesulfonyl chloride: Another sulfonamide derivative with similar reactivity.
Methanesulfonamide: The parent compound without chlorination.
Uniqueness
Trichloromethanesulfonamide is unique due to the presence of three chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential for multiple substitutions. This makes it a valuable compound for various synthetic applications and research purposes.
属性
CAS 编号 |
30289-70-4 |
|---|---|
分子式 |
CH2Cl3NO2S |
分子量 |
198.5 g/mol |
IUPAC 名称 |
trichloromethanesulfonamide |
InChI |
InChI=1S/CH2Cl3NO2S/c2-1(3,4)8(5,6)7/h(H2,5,6,7) |
InChI 键 |
CPVVJUTUYYQONZ-UHFFFAOYSA-N |
规范 SMILES |
C(S(=O)(=O)N)(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(Hydroxymethyl)-4-methyl-1-cyclohexenyl]phenol](/img/structure/B8542232.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B8542236.png)


![3,5-Bis[(2-methylphenyl)methylidene]thian-4-one](/img/structure/B8542264.png)

![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]-](/img/structure/B8542286.png)




